molecular formula C8H14ClN3S B1458025 2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride CAS No. 1864015-67-7

2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride

Cat. No.: B1458025
CAS No.: 1864015-67-7
M. Wt: 219.74 g/mol
InChI Key: PLYUKHMKICWSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C8H14ClN3S and its molecular weight is 219.74 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with human sirtuin 2 (SIRT2), a protein involved in multiple biological processes such as cell cycle regulation, autophagy, and immune responses . The compound binds to the active site of SIRT2, inhibiting its deacetylase activity. This interaction leads to increased acetylation of target proteins, such as α-tubulin, which can affect cellular functions and signaling pathways.

Cellular Effects

The effects of this compound on various cell types have been studied extensively. In human breast cancer cell lines, such as MCF-7, the compound has demonstrated potent inhibitory effects on cell proliferation . It induces cell cycle arrest and promotes apoptosis, thereby reducing the viability of cancer cells. Additionally, the compound influences cell signaling pathways by modulating the acetylation status of key proteins, which can alter gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of SIRT2, inhibiting its enzymatic activity . This inhibition leads to the accumulation of acetylated proteins, which can affect various cellular processes. The compound’s ability to modulate protein acetylation highlights its potential as a therapeutic agent for diseases associated with dysregulated acetylation, such as cancer and neurodegenerative disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In in vitro studies, the compound’s inhibitory effects on SIRT2 and its impact on cellular functions have been shown to persist for several hours after treatment. Long-term studies in vivo are needed to fully understand the compound’s stability and potential degradation products.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits SIRT2 activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with specific enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions These reactions result in the formation of various metabolites, some of which may retain biological activity

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s hydrophilic nature, due to its hydrochloride salt form, facilitates its uptake and distribution in aqueous environments. Once inside cells, the compound can localize to specific compartments, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound has been observed to accumulate in the cytoplasm and nucleus, where it interacts with target proteins such as SIRT2. Its localization to these compartments is essential for its inhibitory effects on enzymatic activity and subsequent cellular responses.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S.ClH/c1-6-5-7(2)11-8(10-6)12-4-3-9;/h5H,3-4,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYUKHMKICWSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.